molecular formula C20H26ClNO B12698983 Clofenetamine, (R)- CAS No. 212579-81-2

Clofenetamine, (R)-

Cat. No.: B12698983
CAS No.: 212579-81-2
M. Wt: 331.9 g/mol
InChI Key: IKFQEQVEOQNTRJ-HXUWFJFHSA-N
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Description

Clofenetamine, ®- is a chemical compound with the molecular formula C20H26ClNO. It is a stereoisomer of clofenamine, characterized by its specific three-dimensional arrangement of atoms. This compound is known for its pharmacological properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clofenetamine, ®- typically involves the reaction of 4-chlorobenzyl chloride with diethylamine in the presence of a base, followed by the addition of phenylmagnesium bromide. The reaction conditions often include the use of solvents such as tetrahydrofuran and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of Clofenetamine, ®- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Clofenetamine, ®- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Clofenetamine, ®- has been explored for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a chiral building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating certain medical conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Clofenetamine, ®- involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Clofenetamine, ®- can be compared with other similar compounds, such as:

    Clofenamine: The racemic mixture of clofenamine, which contains both ®- and (S)- enantiomers.

    Diphenhydramine: Another antihistamine with a similar structure but different pharmacological properties.

    Chlorpheniramine: A related compound with similar uses but distinct chemical structure and effects.

Uniqueness

Clofenetamine, ®- is unique due to its specific stereochemistry, which can result in different biological activity and pharmacokinetics compared to its racemic mixture or other related compounds. This uniqueness makes it valuable for specific research and therapeutic applications.

Properties

CAS No.

212579-81-2

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine

InChI

InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3/t20-/m1/s1

InChI Key

IKFQEQVEOQNTRJ-HXUWFJFHSA-N

Isomeric SMILES

CCN(CC)CCO[C@](C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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